Cas no 473596-03-1 (Pyridine, 5-bromo-2-fluoro-3-phenyl-)

Pyridine, 5-bromo-2-fluoro-3-phenyl- 化学的及び物理的性質
名前と識別子
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- Pyridine, 5-bromo-2-fluoro-3-phenyl-
- 5-Bromo-2-fluoro-3-phenylpyridine
- 473596-03-1
- 5-bromo-2-fluoro-3-phenylpyridine
- E91424
- SCHEMBL1367209
- MFCD18258861
- WLEHFWRHEVIYNO-UHFFFAOYSA-N
- DB-206771
- 5-bromo-2-fluoro-3-phenyl-pyridine
- CS-0194771
-
- MDL: MFCD18258861
- インチ: InChI=1S/C11H7BrFN/c12-9-6-10(11(13)14-7-9)8-4-2-1-3-5-8/h1-7H
- InChIKey: WLEHFWRHEVIYNO-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)C2=C(F)N=CC(=C2)Br
計算された属性
- 精确分子量: 250.97459g/mol
- 同位素质量: 250.97459g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 182
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.6
- トポロジー分子極性表面積: 12.9Ų
Pyridine, 5-bromo-2-fluoro-3-phenyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7442669-2.5g |
5-bromo-2-fluoro-3-phenylpyridine |
473596-03-1 | 95% | 2.5g |
$1020.0 | 2023-01-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD389459-1g |
5-Bromo-2-fluoro-3-phenylpyridine |
473596-03-1 | 95+% | 1g |
¥3563.0 | 2024-04-18 | |
Enamine | EN300-7442669-10.0g |
5-bromo-2-fluoro-3-phenylpyridine |
473596-03-1 | 95% | 10.0g |
$1623.0 | 2023-01-09 | |
AstaTech | E91424-1/G |
5-BROMO-2-FLUORO-3-PHENYLPYRIDINE |
473596-03-1 | 95% | 1g |
$555 | 2023-09-18 | |
AstaTech | E91424-0.25/G |
5-BROMO-2-FLUORO-3-PHENYLPYRIDINE |
473596-03-1 | 95% | 0.25g |
$278 | 2023-09-18 | |
Enamine | EN300-7442669-5.0g |
5-bromo-2-fluoro-3-phenylpyridine |
473596-03-1 | 95% | 5.0g |
$1291.0 | 2023-01-09 | |
Aaron | AR01DO88-500mg |
Pyridine, 5-bromo-2-fluoro-3-phenyl- |
473596-03-1 | 95% | 500mg |
$424.00 | 2025-02-12 | |
Aaron | AR01DO88-1g |
Pyridine, 5-bromo-2-fluoro-3-phenyl- |
473596-03-1 | 95% | 1g |
$565.00 | 2025-02-12 | |
AstaTech | E91424-5/G |
5-BROMO-2-FLUORO-3-PHENYLPYRIDINE |
473596-03-1 | 95% | 5g |
$1666 | 2023-09-18 | |
Enamine | EN300-7442669-1.0g |
5-bromo-2-fluoro-3-phenylpyridine |
473596-03-1 | 95% | 1.0g |
$492.0 | 2023-01-09 |
Pyridine, 5-bromo-2-fluoro-3-phenyl- 関連文献
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1. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Shuai Chen,Yuelong Xin,Yiyang Zhou,Feng Zhang,Yurong Ma,Henghui Zhou,Limin Qi J. Mater. Chem. A, 2014,2, 15582-15589
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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9. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
Pyridine, 5-bromo-2-fluoro-3-phenyl-に関する追加情報
Pyridine, 5-bromo-2-fluoro-3-phenyl- (CAS No. 473596-03-1): A Comprehensive Overview
The compound Pyridine, 5-bromo-2-fluoro-3-phenyl- (CAS No. 473596-03-1) represents a significant advancement in the realm of chemical synthesis and pharmaceutical research. This heterocyclic aromatic compound has garnered considerable attention due to its unique structural and functional properties, making it a valuable building block in the development of novel therapeutic agents and agrochemicals.
Chemical Structure and Properties: The molecular structure of Pyridine, 5-bromo-2-fluoro-3-phenyl- consists of a pyridine ring substituted with a bromo group at the 5-position, a fluoro group at the 2-position, and a phenyl group at the 3-position. This arrangement imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and interactions with biological targets. The presence of both bromo and fluoro substituents enhances its utility in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing complex organic molecules.
Applications in Pharmaceutical Research: In recent years, Pyridine, 5-bromo-2-fluoro-3-phenyl- has been extensively explored in the pharmaceutical industry for its potential as an intermediate in drug discovery. Its structural features make it an ideal candidate for designing molecules with specific biological activities. For instance, studies have demonstrated its role in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The fluoro substituent, in particular, is known to improve metabolic stability and bioavailability of drug candidates, making it a preferred choice for medicinal chemists.
Agrochemical Applications: Beyond pharmaceuticals, this compound has found applications in agrochemical research. The unique combination of substituents enhances its efficacy as a precursor for developing pesticides and herbicides. Recent research indicates that derivatives of Pyridine, 5-bromo-2-fluoro-3-phenyl- exhibit potent activity against resistant strains of pests, offering a promising solution to agricultural challenges.
Synthetic Methods: The synthesis of Pyridine, 5-bromo-2-fluoro-3-phenyl- involves multi-step organic transformations that highlight the compound's synthetic versatility. One common approach includes the bromination of a pyridine derivative followed by fluorination and subsequent phenylation. Advanced techniques such as transition-metal-catalyzed reactions have further optimized the synthesis, improving yield and purity. These methods align with contemporary trends toward greener chemistry, emphasizing sustainable practices in molecular construction.
Biological Activity and Mechanism of Action: The biological activity of compounds derived from Pyridine, 5-bromo-2-fluoro-3-phenyl- has been extensively studied. Research suggests that the bromo and fluoro groups modulate the interaction of these molecules with biological targets by influencing their electronic distribution and steric environment. For example, derivatives targeting protein kinases have shown promising results in preclinical trials due to their ability to inhibit aberrant signaling pathways involved in diseases such as cancer.
Future Prospects: As research continues to uncover new applications for Pyridine, 5-bromo-2-fluoro-3-phenyl-, its importance in chemical synthesis and drug development is expected to grow. Innovations in synthetic methodologies and an increased understanding of its biological interactions will likely lead to more efficient and targeted therapeutic interventions. The compound's versatility makes it a cornerstone in the quest for novel chemical entities with therapeutic potential.
Ethical Considerations: While the applications of Pyridine, 5-bromo-2-fluoro-3-phenyl- are promising, ethical considerations must be paramount in its use. Ensuring responsible research practices and equitable access to derived therapies are essential components of advancing chemical research for human health.
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